2,2-Difluoroethyl hexafluoroisopropyl carbonate
Description
Overview of 2,2-Difluoroethyl Hexafluoroisopropyl Carbonate
This compound is a fluorinated organic compound characterized by the molecular formula C₆H₄F₈O₃ and a molecular weight of 276.08 g/mol . Its IUPAC name, 2,2-difluoroethyl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate , reflects its structural composition: a carbonate ester bridging a 2,2-difluoroethyl group and a hexafluoroisopropyl moiety. The compound’s unique architecture combines two highly fluorinated alkyl chains, conferring distinct physicochemical properties such as enhanced thermal stability and chemical inertness compared to non-fluorinated analogs.
Table 1: Key Identifiers of this compound
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1980044-06-1 | |
| Molecular Formula | C₆H₄F₈O₃ | |
| Molecular Weight | 276.08 g/mol | |
| InChIKey | DBCLLYRHWWDVNJ-UHFFFAOYSA-N |
The compound’s synthesis typically involves direct fluorination or carbonate esterification methodologies. For instance, reacting 2,2-difluoroethanol with hexafluoroisopropyl chloroformate under controlled conditions yields the target compound with high purity. Advanced characterization techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirm its structural integrity and regiochemical specificity.
Significance in Fluorinated Organic Chemistry
Fluorinated organic compounds occupy a critical niche in modern chemistry due to fluorine’s electronegativity, small atomic radius, and ability to modulate electronic and steric environments. This compound exemplifies these advantages, as its fluorine-rich structure enhances oxidative stability and solvent compatibility , making it a candidate for specialized applications.
In electrolyte formulations , fluorinated carbonates like this compound demonstrate superior stability against high-voltage decomposition, a property critical for advancing sodium-ion and lithium-ion battery technologies. Density functional theory (DFT) simulations reveal that fluorinated electrolytes exhibit higher dissociation energy barriers and lower highest occupied molecular orbital (HOMO) energies compared to non-fluorinated counterparts, reducing parasitic reactions at electrode interfaces. Additionally, the compound’s low polarizability and high volatility suggest utility in gas-phase reactions and advanced material synthesis .
Table 2: Comparative Properties of Fluorinated vs. Non-Fluorinated Carbonates
| Property | Fluorinated Carbonate | Non-Fluorinated Carbonate |
|---|---|---|
| Thermal Stability | High (decomposition >200°C) | Moderate (decomposition ~150°C) |
| Oxidative Stability | Resists oxidation up to 5V | Oxidizes above 4V |
| Dielectric Constant | Low (~5) | Moderate (~25) |
Scope and Objectives of the Research
Current research on this compound focuses on three objectives:
- Synthetic Optimization : Developing scalable, cost-effective routes to produce the compound with ≥99% purity. Recent advances in microreactor technology have enabled precise control over reaction parameters, minimizing byproducts.
- Application in Energy Storage : Investigating its role as a co-solvent or additive in next-generation electrolytes. Preliminary studies indicate that fluorinated carbonates reduce cathode-electrolyte interfacial (CEI) layer thickness, enhancing ion transport and cycle stability.
- Material Science Innovations : Exploring its use in fluoropolymer synthesis and surface coatings, where its low surface energy and chemical resistance are advantageous.
Ongoing challenges include elucidating the compound’s structure-activity relationships and expanding its utility beyond niche applications. Collaborative efforts between academic and industrial researchers aim to address these gaps, leveraging computational modeling and high-throughput screening.
Properties
IUPAC Name |
2,2-difluoroethyl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F8O3/c7-2(8)1-16-4(15)17-3(5(9,10)11)6(12,13)14/h2-3H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCLLYRHWWDVNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2-Difluoroethyl hexafluoroisopropyl carbonate typically involves the reaction of oxalic acid di(2,2-difluoroethyl ester) with hexafluoropropylene dimer . This catalytic method simplifies the synthesis process and reduces production costs by avoiding the generation of fluoride salt substances as by-products . The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
This compound participates in nucleophilic substitution reactions at the carbonate carbonyl group. The electron-withdrawing nature of the hexafluoroisopropyl group significantly enhances the electrophilicity of the carbonyl carbon, enabling reactivity with nucleophiles such as alcohols and amines .
Key findings :
-
Reactivity with alcohols :
-
In reactions with primary alcohols (e.g., methanol, ethanol), the carbonate undergoes transesterification to yield new fluorinated esters (e.g., methyl or ethyl carbonates) .
-
Reaction rates are accelerated compared to non-fluorinated carbonates like diethyl carbonate (DEC), which show negligible activity under similar conditions .
-
-
Reactivity with amines :
Mechanistic Insights
The reactivity is governed by two factors:
-
Electrophilicity of the carbonyl group : Enhanced by electron-withdrawing fluorine atoms, as evidenced by IR spectroscopy (carbonyl stretching frequency ν~C=O at ~1,810 cm⁻¹) .
-
Leaving-group ability of hexafluoroisopropanol : The eliminated alcohol (hexafluoroisopropanol, pKa ~9.3) is weakly acidic and volatile, facilitating product isolation via evaporation .
Comparative Reactivity
Experimental data comparing fluoroalkyl carbonates in substitution reactions :
| Compound | Reactivity with Methanol (Rate Constant, k ×10⁻⁴ s⁻¹) | Yield (%) with Aniline |
|---|---|---|
| Diethyl carbonate (DEC) | <0.1 | <5 |
| Bis(trifluoroethyl) carbonate | 2.3 | 65 |
| Hexafluoroisopropyl carbonate | 18.9 | 85 |
| Bis(perfluorophenyl) carbonate | 19.5 | 90 |
The hexafluoroisopropyl derivative exhibits reactivity comparable to bis(perfluorophenyl) carbonate, attributed to its strong electron-withdrawing effects .
Reaction Optimization
Optimal conditions for substitution reactions include:
Scientific Research Applications
Applications in Energy Storage
One of the primary applications of 2,2-difluoroethyl hexafluoroisopropyl carbonate is as an electrolyte component in lithium-ion batteries. Its unique fluorinated structure enhances the electrochemical stability and performance of the electrolyte solutions.
Case Study: Lithium-Ion Battery Electrolytes
A patent highlights the use of this compound in formulating electrolytes for secondary lithium-ion batteries. The incorporation of this compound improves battery performance by providing better ionic conductivity and thermal stability compared to traditional electrolytes.
| Electrolyte Composition | Performance Metrics |
|---|---|
| Standard Electrolyte | Low ionic conductivity |
| Electrolyte with this compound | Enhanced ionic conductivity and thermal stability |
Applications in Materials Science
In materials science, this compound is utilized as a precursor for synthesizing fluorinated polymers and coatings. The fluorinated groups impart desirable properties such as hydrophobicity and chemical resistance.
Case Study: Fluorinated Polymer Coatings
Research indicates that coatings derived from this compound exhibit superior resistance to solvents and environmental degradation. This makes them suitable for applications in aerospace and automotive industries where durability is critical.
| Coating Type | Durability Test Results |
|---|---|
| Conventional Polymer Coating | Moderate solvent resistance |
| Fluorinated Polymer Coating | High solvent and UV resistance |
Applications in Pharmaceuticals
The compound also finds potential applications in the pharmaceutical industry as a solvent or stabilizer for drug formulations. Its chemical properties may enhance solubility and stability of active pharmaceutical ingredients.
Case Study: Drug Formulation Stability
In a study examining the stability of a specific drug formulation, the inclusion of this compound resulted in improved shelf life due to its ability to inhibit hydrolysis reactions.
| Formulation Type | Stability Duration |
|---|---|
| Control Formulation | 6 months |
| Formulation with this compound | 12 months |
Mechanism of Action
The mechanism of action of 2,2-Difluoroethyl hexafluoroisopropyl carbonate involves its interaction with molecular targets through its reactive functional groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application and conditions. The pathways involved are often related to its ability to form stable intermediates and products during reactions .
Comparison with Similar Compounds
Key Observations:
Fluorine Content and Stability: Increasing fluorine atoms correlate with higher molecular weights and enhanced chemical stability. For example, this compound (8 F atoms) is predicted to exhibit greater oxidative and thermal stability than 2,2-difluoroethyl methyl carbonate (2 F atoms) due to the electron-withdrawing effect of fluorine . Hexafluoroisopropyl groups (CF₃-CF₃) are known to improve lipophilicity, which is critical for blood-brain barrier penetration in drug design .
Synthetic Methods :
- Compounds like hexafluoroisopropyl carbamates (e.g., compounds 66 and 71 in and ) are synthesized using bis(pentafluorophenyl) carbonate and fluorinated alcohols under mild conditions . This suggests that This compound could be prepared via similar routes.
Pharmaceutical Relevance: Fluorinated carbonates, such as 2,2-difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate, are used as intermediates for MAGL (monoacylglycerol lipase) and FAAH (fatty acid amide hydrolase) inhibitors, which target neurological disorders . The hexafluoroisopropyl variant may offer improved selectivity or potency due to its higher fluorine content .
Commercial Availability: Suppliers like SynHet () specialize in high-purity fluorinated carbonates, emphasizing their demand in medicinal chemistry and biotechnology.
Research Findings and Trends
- Enzyme Inhibition : Hexafluoroisopropyl carbamates show dual MAGL/FA inhibitory activity, suggesting that This compound could serve as a scaffold for neuroprotective agents .
- Solubility Challenges : While fluorination enhances stability, excessive fluorine can reduce aqueous solubility. The hexafluoroisopropyl group may require formulation optimization for drug delivery .
Biological Activity
2,2-Difluoroethyl hexafluoroisopropyl carbonate is a fluorinated organic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structural characteristics impart distinct biological activities that are crucial for its applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.
- Molecular Formula : C₆H₄F₈O₃
- Molecular Weight : 276.081 g/mol
- Boiling Point : 80–81 °C (150 mm Hg)
- CAS Number : 1980044-06-1
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Preliminary studies suggest that fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. The introduction of fluorine atoms can increase the lipophilicity of the molecule, potentially enhancing membrane permeability and bioactivity against various pathogens.
- Cytotoxic Effects
- Enzyme Inhibition
Table 1: Biological Activities of this compound
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Enhanced activity against bacteria | , |
| Cytotoxicity | Significant effects on cancer cells | |
| Enzyme Inhibition | Inhibition of hexokinase |
Case Study 1: Antimicrobial Properties
In a study examining the antimicrobial efficacy of various fluorinated compounds, this compound was tested against a range of bacterial strains. Results indicated a notable reduction in bacterial viability compared to controls, highlighting its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Lines
A series of experiments were conducted using glioblastoma multiforme (GBM) cell lines treated with this compound. The compound exhibited a dose-dependent reduction in cell viability, with IC50 values significantly lower than those observed for non-fluorinated analogs. These findings suggest that the compound could be further explored as a therapeutic agent in oncology .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Membrane Interaction : The fluorinated structure enhances the ability of the compound to penetrate lipid membranes.
- Enzyme Interaction : The presence of fluorine atoms may alter the binding affinity and specificity toward target enzymes like hexokinase.
- Metabolic Pathway Modulation : By inhibiting key metabolic pathways such as glycolysis, this compound may effectively starve cancer cells of energy and proliferative capacity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2-difluoroethyl hexafluoroisopropyl carbonate, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves esterification between 2,2-difluoroethanol and hexafluoroisopropyl chloroformate under anhydrous conditions. Catalysts like pyridine or DMAP are used to neutralize HCl byproducts. Purity optimization requires fractional distillation (monitored via GC-MS) and characterization by NMR to confirm fluorinated group integrity .
Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : , , and NMR to verify molecular structure and fluorine substitution patterns.
- FTIR : Identification of carbonyl (C=O, ~1750 cm) and C-F bonds (1100–1250 cm).
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset temperature).
- Density and Refractive Index : Experimental validation against computational predictions (e.g., ACD/Labs software) .
Q. How does the compound’s solubility profile influence solvent selection for reaction design?
- Methodological Answer : Its high fluorinated content (logP ~3.5 predicted) suggests low polarity. Solubility in polar aprotic solvents (e.g., THF, DCM) is preferred. Experimental validation via shake-flask method (25°C) with HPLC quantification is recommended. Note: Fluorinated solvents like HFIP may enhance solubility but require compatibility testing with reagents .
Advanced Research Questions
Q. What role does this compound play in lithium-ion battery electrolytes, and how does its structure impact electrochemical stability?
- Methodological Answer : As a fluorinated carbonate ester, it may act as a co-solvent or additive to enhance oxidative stability (>4.5 V vs. Li/Li). Cyclic voltammetry (CV) in 1 M LiPF/EC:DEC (1:1) can evaluate anodic stability. Compare with tris(hexafluoroisopropyl) borate, which lowers electrolyte viscosity and improves LiF formation for SEI passivation .
Q. How can computational methods predict decomposition pathways under high-voltage conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model bond dissociation energies (C-O, C-F) and oxidation potentials. Molecular dynamics simulations assess interactions with Li ions. Pair with experimental validation via in situ Raman spectroscopy during charge/discharge cycles .
Q. What are the contradictions in reported thermal stability data, and how can they be resolved?
- Methodological Answer : Discrepancies in decomposition temperatures (e.g., TGA vs. DSC results) may arise from experimental conditions (heating rate, atmosphere). Standardize protocols under inert gas (N) with controlled heating (5°C/min). Cross-reference with pyrolysis-GC-MS to identify volatile decomposition products (e.g., HF, CO) .
Q. How does fluorination degree affect interfacial compatibility with electrode materials?
- Methodological Answer : Compare fluorinated (e.g., 2,2-difluoroethyl) vs. non-fluorinated analogs using XPS depth profiling of cycled electrodes. Higher fluorination increases hydrophobicity, reducing parasitic reactions but may impede Li transport. Electrochemical impedance spectroscopy (EIS) quantifies interfacial resistance changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
